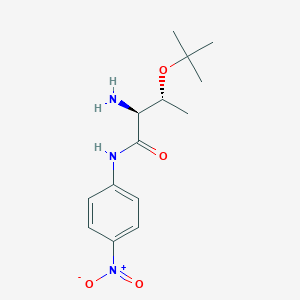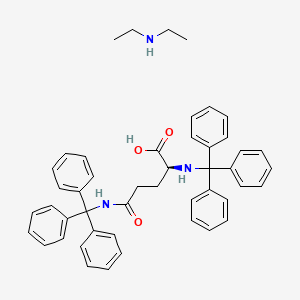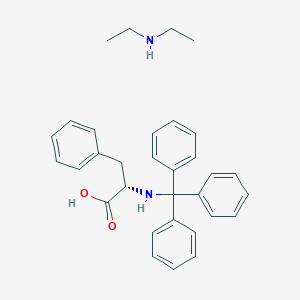
H-Thr(tBu)-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Thr(tBu)-pNA, also known as N-(tert-Butoxycarbonyl)-L-threonine p-nitroanilide, is a synthetic compound used primarily in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often utilized in the field of biochemistry and molecular biology for various applications, including enzyme assays and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr(tBu)-pNA typically involves the protection of the hydroxyl group of threonine with a tert-butyl group, followed by the coupling of the protected threonine with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
H-Thr(tBu)-pNA undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups and release the free threonine and p-nitroaniline.
Oxidation: The p-nitroaniline moiety can undergo oxidation reactions to form nitroso or nitro derivatives.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or trifluoroacetic acid (TFA), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free threonine and p-nitroaniline.
Oxidation: Nitroso or nitro derivatives of p-nitroaniline.
Substitution: Various threonine derivatives with different protecting groups or functional groups.
Scientific Research Applications
H-Thr(tBu)-pNA has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for the preparation of complex peptides and proteins.
Biology: The compound is employed in enzyme assays to study the activity of proteases and other enzymes that cleave peptide bonds.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of H-Thr(tBu)-pNA involves its role as a substrate in enzymatic reactions. The compound is cleaved by proteases, releasing p-nitroaniline, which can be detected spectrophotometrically. This property makes it a valuable tool for studying enzyme kinetics and inhibitor screening. The molecular targets and pathways involved include the active sites of proteases and other peptide-cleaving enzymes .
Comparison with Similar Compounds
Similar Compounds
H-Thr(tBu)-OH: A threonine derivative with a tert-butyl protecting group on the hydroxyl group.
H-Thr(tBu)-OtBu: Another threonine derivative with tert-butyl groups on both the hydroxyl and carboxyl groups.
H-Thr(tBu)-2-ClTrt resin: A resin-bound threonine derivative used in solid-phase peptide synthesis.
Uniqueness
H-Thr(tBu)-pNA is unique due to its p-nitroaniline moiety, which allows for easy detection and quantification in enzyme assays. This feature distinguishes it from other threonine derivatives that lack this chromogenic group .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18)/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUYIPFLLYBSIQ-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














